Bis(2-dimethylaminoethyl) Disulfide Dihydrochloride
Overview
Description
Bis(2-dimethylaminoethyl) Disulfide is a chemical compound that is part of a broader class of sulfur-nitrogen compounds and disulfides. These compounds are known for their diverse chemical reactivity and structural properties, which make them of interest in various chemical synthesis and molecular structure studies. The papers provided discuss several related compounds and their reactions, which can shed light on the behavior of Bis(2-dimethylaminoethyl) Disulfide.
Synthesis Analysis
The synthesis of related sulfur-nitrogen compounds and disulfides involves reactions with different reagents and under various conditions. For instance, the reaction of nitrogen trichloride with dimethyl disulfide yields bis(trichloromethanesulfenyl)amine, which can further react to form other derivatives . Similarly, bis[(methylthio)carbonyl]polysulphanes are synthesized through reactions of O,S-dimethyl dithiocarbonate with dichlorosulphane . These synthesis pathways are indicative of the methods that could potentially be applied to synthesize Bis(2-dimethylaminoethyl) Disulfide.
Molecular Structure Analysis
The molecular structures of sulfur-nitrogen compounds and disulfides are characterized by their sulfur and nitrogen centers. For example, the crystal and molecular structures of bis((trifluoromethyl)sulfonyl)amine and related compounds show extensive electron delocalization from planar, sp2-hybridized nitrogen into 3d orbitals of sulfur . This delocalization results in a shortening of the S-N bond upon deprotonation. Such structural insights are crucial for understanding the molecular geometry and electronic distribution in Bis(2-dimethylaminoethyl) Disulfide.
Chemical Reactions Analysis
The chemical reactivity of disulfides and related compounds is diverse. For instance, the reaction of Bis(N,N-dimethylthiocarbamoyl) Sulfide with copper(II) halides leads to various copper(I) complexes with different structural motifs . Additionally, the reaction between a sulfene–amine zwitterion and thionyl chloride forms an unusual disulfide, which upon dechlorination gives another disulfide derivative . These reactions demonstrate the potential reactivity of Bis(2-dimethylaminoethyl) Disulfide under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of disulfides and related compounds are influenced by their molecular structure. For example, the one-electron oxidation of Bis(dimethylamino) Disulfide results in a considerable change in its structure, as evidenced by spectroscopic studies . The properties of these compounds, such as solubility, melting points, and reactivity, are determined by their molecular frameworks and the nature of their substituents.
Scientific Research Applications
Electrosynthesis Applications
Bis(dialkylthiocarbamoyl) disulfides, related to Bis(2-dimethylaminoethyl) Disulfide Dihydrochloride, have been synthesized via electrosynthesis. This method involves electrolysis under constant voltage in a two-layer system of solvents like water-chloroform, dichloromethane, or carbon disulfide. It's an effective approach for direct synthesis from dialkylamines and carbon disulfide (Torii, Tanaka, & Misima, 1978).
Inhibition of Neoplasia
Compounds containing carbon disulfide moieties, such as disulfiram, diethyldithiocarbamate, and bis-(ethylxanthogen), have been found to inhibit neoplasia of the large bowel in mice. This discovery suggests a potential application of similar sulfur-containing inhibitors in cancer research (Wattenberg & Fiala, 1978).
Self-Healing Elastomers
Bis(4-aminophenyl) disulfide has been effectively used as a dynamic crosslinker for self-healing poly(urea–urethane) elastomers. These elastomers demonstrate quantitative healing efficiency at room temperature without the need for any catalyst or external intervention, showcasing potential in materials science (Rekondo et al., 2014).
Chemical Synthesis and Characterization
Bis(trifluoromethyl)iodophosphine sulfide has been synthesized, yielding compounds like di(bis(trifluoromethyl)thiophosphoryl) disulfide. These compounds are of interest due to their reactions with elements like mercury, halogens, and hydrogen halides. This research offers insights into the synthesis and characterization of complex disulfides (Pinkerton & Cavell, 1971).
Photo-Oxidative Polymerization
Bis(3,5-dimethylphenyl) disulfide has been utilized in photo-oxidative polymerization processes. This method facilitates the formation of poly(thio-2,6-dimethyl-1,4-phenylene) at room temperature, indicating applications in polymer chemistry (Yamamoto, Oyaizu, & Tsuchida, 1993).
Catalysis in Chemical Reactions
RhCl3 has been used to catalyze the alkylthio exchange reaction of hydrophilic disulfides in water. This catalysis has applications in reactions involving unprotected glutathione disulfide, indicating a role in biochemical and pharmaceutical processes (Arisawa, Suwa, & Yamaguchi, 2006).
Safety And Hazards
Bis(2-dimethylaminoethyl) Disulfide Dihydrochloride is harmful if swallowed and may cause serious eye irritation and an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and release to the environment . Protective gloves, eye protection, and face protection should be worn when handling this compound .
properties
IUPAC Name |
2-[2-(dimethylamino)ethyldisulfanyl]-N,N-dimethylethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2S2.2ClH/c1-9(2)5-7-11-12-8-6-10(3)4;;/h5-8H2,1-4H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNVDODUOWHJPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCSSCCN(C)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22Cl2N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884967 | |
Record name | Ethanamine, 2,2'-dithiobis[N,N-dimethyl-, hydrochloride (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-dimethylaminoethyl) Disulfide Dihydrochloride | |
CAS RN |
17339-60-5 | |
Record name | Ethanamine, 2,2'-dithiobis[N,N-dimethyl-, hydrochloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanamine, 2,2'-dithiobis[N,N-dimethyl-, hydrochloride (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40884967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-dimethylaminoethyl)disulfide dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.688 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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